![molecular formula C17H21FN2O4 B2577998 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide CAS No. 899958-08-8](/img/structure/B2577998.png)

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

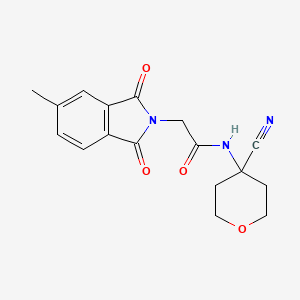

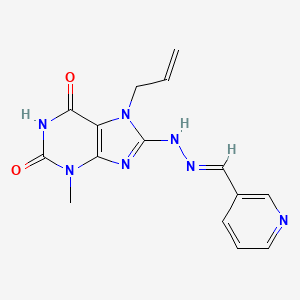

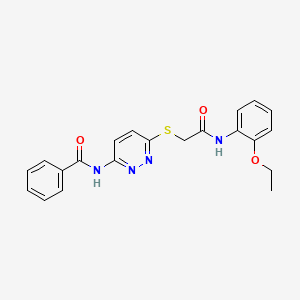

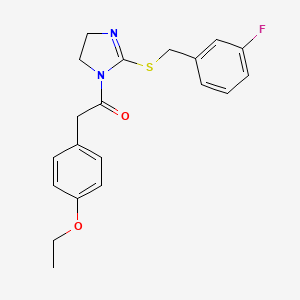

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and 1,4-Dioxaspiro[4.5]decan-2-one . These compounds can be synthesized from D-threonine through a series of reactions including a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .Molecular Structure Analysis

The molecular structure of related compounds such as 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and 1,4-Dioxaspiro[4.5]decane have been analyzed. The molecular formula of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine is C9H17NO2 and that of 1,4-Dioxaspiro[4.5]decane is C8H14O2 .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and 1,4-Dioxaspiro[4.5]decan-2-one have been analyzed. For instance, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine has a molecular weight of 171.24, is stored at 4 degrees Celsius, and is a liquid .Aplicaciones Científicas De Investigación

Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

This study investigates the modulation of feeding, arousal, stress, and drug abuse through orexins and their receptors, offering insights into neural systems that motivate compulsive food seeking and intake. The research explores the effects of various OXR antagonists in a binge eating model, potentially indicating pathways that the queried compound could influence if related to orexin receptor mechanisms.

Synthesis and Evaluation of Spiropiperidines as NK2 Receptor Antagonists

Research on the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines and their binding affinities to tachykinin NK2 receptors in a rat colon binding assay provides insights into receptor antagonist properties. This could suggest areas of application for compounds structurally similar to the queried one, particularly in targeting specific receptors for therapeutic purposes.

Antiviral Activities of 1-Thia-4-Azaspiro[4.5]Decan-3-One Derivatives

A series of derivatives were synthesized and evaluated against human coronavirus and influenza virus, indicating the antiviral potential of compounds within this structural class. This suggests that the queried compound, if structurally or functionally similar, could have applications in antiviral drug development.

Development of Anticancer and Antidiabetic Spirothiazolidines Analogs

This study highlights the synthesis and biological evaluation of spirothiazolidines, demonstrating significant anticancer and antidiabetic activities. This research suggests potential therapeutic applications for compounds with similar structural frameworks, hinting at the broad pharmacological relevance of spiro compounds in treating various diseases.

These findings, while not directly related to "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide," illustrate the diverse scientific research applications of compounds with related structural characteristics. The highlighted studies span across receptor antagonism, antiviral, anticancer, and antidiabetic activities, suggesting a wide range of potential research and therapeutic applications for compounds within this structural realm.

- (Piccoli et al., 2012)

- (Smith et al., 1995)

- (Apaydın et al., 2019)

- (Flefel et al., 2019)

Safety and Hazards

Propiedades

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O4/c18-13-6-2-3-7-14(13)20-16(22)15(21)19-10-12-11-23-17(24-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVCGFHXXUVCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)

![1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2577916.png)

![3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)

![4-[6-(furan-2-carbonyl)-5-(trifluoromethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1-methyl-1H-pyrazole](/img/structure/B2577923.png)

![2-methyl-5-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}pyrazine](/img/structure/B2577924.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2577927.png)

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577928.png)

![2-(4-chlorophenyl)-N-[(1Z)-{[(3-methoxyphenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B2577930.png)

![3-(3-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577936.png)

![3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2577938.png)